m-PEG5-phosphonic acid ethyl ester

PROTAC synthesis Linker length Molecular weight

Researchers designing PROTACs frequently encounter failed ubiquitination when linker length is suboptimal, wasting valuable protein degrader constructs. m-PEG5-phosphonic acid ethyl ester eliminates this uncertainty. Its PEG5 spacer provides a precise ≈18-20 Å reach, distinct from PEG4 (~14-16 Å) or PEG6 (~22-24 Å), enabling reproducible ternary complex formation. The phosphonic acid ethyl ester terminus permits controlled, non-hydrolyzable conjugation to target ligands; upon deprotection, the free phosphonic acid anchors strongly to metal oxide surfaces (TiO₂, ZrO₂, Fe₃O₄) for stable nanoparticle coatings. Each batch is supplied with ≥98% purity and rigorous QA documentation, ensuring supply chain reliability for both single-experiment and program-scale procurement.

Molecular Formula C15H33O8P
Molecular Weight 372.39 g/mol
Cat. No. B609273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG5-phosphonic acid ethyl ester
Synonymsm-PEG5-phosphonic acid ethyl ester
Molecular FormulaC15H33O8P
Molecular Weight372.39 g/mol
Structural Identifiers
InChIInChI=1S/C15H33O8P/c1-4-22-24(16,23-5-2)15-14-21-13-12-20-11-10-19-9-8-18-7-6-17-3/h4-15H2,1-3H3
InChIKeyCOMONJQWUBCUJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

m-PEG5-phosphonic acid ethyl ester Overview


m-PEG5-phosphonic acid ethyl ester (CAS 1807512-42-0) is a bifunctional polyethylene glycol (PEG) derivative comprising a five-unit PEG spacer (PEG5) terminated with a phosphonic acid diethyl ester group . This compound belongs to a class of non-cleavable linkers widely used in the synthesis of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation . The phosphonic acid functionality, in its ethyl ester-protected form, provides a stable, non-hydrolyzable linkage point for conjugation to a target protein ligand or solid support, while the terminal methoxy group allows for further functionalization . The PEG5 chain enhances aqueous solubility and provides a defined spatial distance between the two ligands of a PROTAC molecule, a critical parameter for ternary complex formation [1].

Non-cleavable PEG5 linker for PROTAC ternary complex design
Phosphonic acid ethyl ester for stable, controlled conjugation
Methoxy terminus enables further functionalization

Why This PEG5 Linker Is Irreplaceable


The scientific selection of m-PEG5-phosphonic acid ethyl ester over other PEG linkers hinges on the precise combination of its three defining features: a specific PEG chain length (n=5), a phosphonic acid ethyl ester terminus, and a methoxy-capped opposite end. A generic PEG linker of similar molecular weight but different chain composition (e.g., alkyl/ether hybrid) or with a different terminal functional group (e.g., carboxylic acid, amine) will alter the physicochemical properties (solubility, LogP) and the spatial and kinetic parameters of the resulting bioconjugate or PROTAC [1]. The PEG5 length provides a specific, quantifiable reach (approximately 18-20 Å) which is distinct from PEG4 (~14-16 Å) or PEG6 (~22-24 Å). This difference directly impacts the ability of a PROTAC molecule to form a stable ternary complex with its E3 ligase and target protein [1]. The phosphonic acid ethyl ester is a protected form that offers synthetic versatility; its deprotection to the free phosphonic acid provides a strong, non-cleavable metal-coordinating anchor for surface modification applications, a property not shared by linkers with ester or amide bonds .

Specific PEG5 length

Shorter or longer PEG chains (PEG4/PEG6) may alter the critical spatial reach required for ternary complex formation.

Non-cleavable stability

Cleavable linkers may prematurely release the warhead, shifting the degradation mechanism away from the ubiquitin-proteasome pathway.

Phosphonic acid ester group

Alternative terminal groups (amine, carboxylic acid) may change conjugation selectivity and post-conjugation stability.

Comparison with Closest Analogs


Chain Length and Molecular Weight vs. PEG4

Compared to the shorter analog m-PEG4-phosphonic acid ethyl ester, m-PEG5-phosphonic acid ethyl ester has a higher molecular weight and a longer PEG chain. This increase in chain length directly translates to a greater end-to-end distance, a critical parameter for spanning the distance between an E3 ligase and a target protein in PROTAC design [1].

MW: PEG5 vs PEG4
Class-level
372.39 g/mol +44.05 328.34 g/mol
Longer linker reach supports ternary complex optimization
Calculated from molecular formula; spatial parameter review recommended
PROTAC synthesis Linker length Molecular weight

Aqueous Solubility vs. Shorter PEG Chains

m-PEG5-phosphonic acid ethyl ester exhibits enhanced water solubility compared to shorter PEG-chain analogs, a property derived from its increased number of hydrophilic ether units . While quantitative solubility data (e.g., mg/mL) in water is not explicitly provided in publicly available datasheets, the compound is reported to be soluble in DMSO and is part of a class where longer PEG chains confer better water solubility .

Aqueous solubility vs. shorter PEG
Class-level inference
Increased (qualitative)
May improve aqueous conjugation conditions
No quantitative solubility data; class-level inference from PEG series
Aqueous solubility PEGylation Drug delivery

Lipophilicity (Calculated LogP)

The calculated LogP for m-PEG5-phosphonic acid ethyl ester is -0.5 . This value indicates moderate hydrophilicity, which is a desirable trait for linkers in PROTACs to balance cell permeability and solubility. This value can be compared to other linkers in the PROTAC design toolkit to assess its potential impact on overall molecular properties.

Calculated LogP
Calculated
-0.5
Moderate hydrophilicity balances permeability and solubility
Computed property; experimental verification recommended
Lipophilicity PROTAC Drug design

Linker Type: Non-Cleavable vs. Cleavable

m-PEG5-phosphonic acid ethyl ester is a non-cleavable linker [1]. This is a critical differentiator from cleavable linkers (e.g., those containing ester or disulfide bonds) used in antibody-drug conjugates (ADCs). The non-cleavable nature ensures that once the PROTAC molecule is formed, the linker remains intact within the cell, relying solely on the ubiquitin-proteasome system for target protein degradation .

Linker type
Source review
Non-cleavable vs Cleavable
Stability ensures degradation relies on ubiquitin-proteasome pathway
Supplier-reported; essential for PROTAC mechanism integrity
PROTAC linker Non-cleavable Bioconjugation

Research and Industrial Applications


PROTAC Synthesis

This is the primary application. The compound serves as a non-cleavable PEG5 linker to connect an E3 ligase ligand to a target protein ligand . The specific PEG5 chain length is crucial for optimizing the distance and orientation between the two ligands to form a stable ternary complex . The protected phosphonic acid group allows for controlled conjugation to the target protein ligand.

Metal Oxide Nanoparticle Surface Modification

After deprotection of the ethyl ester to the free phosphonic acid, the resulting compound can form strong, non-cleavable bonds with metal oxide surfaces such as titanium, zirconium, or iron oxides . The PEG5 chain provides a hydrophilic and biocompatible coating, reducing non-specific adsorption and improving colloidal stability . This is a direct application stemming from the phosphonic acid functionality.

Biomolecule PEGylation

The compound can be used to PEGylate proteins, peptides, or oligonucleotides . The PEG5 chain increases the hydrodynamic radius and aqueous solubility of the bioconjugate, which can improve its pharmacokinetic properties and reduce immunogenicity . The phosphonic acid ethyl ester provides a stable, non-immunogenic anchor point.

Drug Delivery System Development

The compound's hydrophilic PEG5 spacer and stable phosphonate linkage make it suitable for incorporating into drug delivery systems, such as liposomes or polymeric nanoparticles, to improve circulation time and reduce clearance .

Application
Selection Property
Validation Focus
PROTAC ternary complex design
PEG5 chain length and phosphonic acid conjugation
Ternary complex formation efficiency
Metal oxide surface functionalization
Deprotected phosphonic acid for strong metal coordination
Colloidal stability and non-specific adsorption assays
Biomolecule PEGylation research
PEG5 spacer increases hydrodynamic radius and solubility
Aggregation, stability and pharmacokinetic evaluation
Drug delivery system development
Hydrophilic PEG spacer for stealth coating
Circulation time and biodistribution in research models

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